molecular formula C27H30N4O2 B2451460 1-benzyl-N-cyclohexyl-N-ethyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900278-66-2

1-benzyl-N-cyclohexyl-N-ethyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2451460
CAS RN: 900278-66-2
M. Wt: 442.563
InChI Key: CMZUNGGNQHSXHW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural features. It includes a benzyl group, a cyclohexyl group, an ethyl group, and a pyrimidine ring, among others .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form the various bonds and rings in the molecule .


Molecular Structure Analysis

The molecule contains several cyclic structures, including a benzene ring and a cyclohexane ring. These rings may be planar or puckered depending on their size and the presence of substituents .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the benzyl group might undergo reactions typical of aromatic compounds, while the cyclohexyl group might participate in reactions typical of cycloalkanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, it might be soluble in organic solvents but not in water, and it might exhibit specific optical or electronic properties .

Scientific Research Applications

Synthesis and Structural Analysis

This compound belongs to a broader class of chemicals known for their versatile synthetic routes and structural diversity. For instance, studies on related dihydropyrimidines have shown a wide range of biological activities, which are attributed to their unique chemical structures. The synthesis of such compounds often involves the treatment of enamino-nitriles with various ketones or aldehydes in basic media, leading to a variety of 4-oxo-pyrimidines and their analogs (Schramm, Schmitz, & Gründemann, 1984). Further research has demonstrated the preparation of novel pyrido and thieno derivatives, showcasing the flexibility of these synthetic methods in generating compounds with potentially interesting biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial and Antihypertensive Activities

Several studies have reported on the antimicrobial and antihypertensive activities of dihydropyrimidine derivatives. For example, the design and synthesis of novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives have shown significant in vitro antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as pathogenic fungi (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019). Furthermore, compounds synthesized from 6-methyl-4-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine have been tested for antihypertensive activity, revealing insights into the structure-activity relationship that contradicts earlier reports (Rana, Kaur, & Kumar, 2004).

Anti-inflammatory and Analgesic Activities

Research on related compounds has also highlighted their potential anti-inflammatory and analgesic activities. For instance, the methylation of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides was explored as a means to enhance their analgesic properties, with certain derivatives showing increased biological activity (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015). Additionally, thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activities, with some compounds demonstrating moderate efficacy at certain dose levels compared to standard drugs (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

properties

IUPAC Name

6-benzyl-N-cyclohexyl-N-ethyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O2/c1-3-29(21-12-8-5-9-13-21)27(33)23-16-22-25(30(23)18-20-10-6-4-7-11-20)28-24-15-14-19(2)17-31(24)26(22)32/h4,6-7,10-11,14-17,21H,3,5,8-9,12-13,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZUNGGNQHSXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC(=CN5C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-cyclohexyl-N-ethyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

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